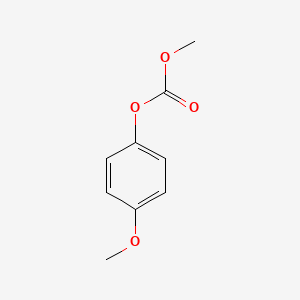

4-Methoxyphenyl methyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a chalcone crystal (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (CLPMP) was synthesized and characterized by single-crystal X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy . Another study reported the synthesis of a hybrid compound of chalcone-salicylate using a linker mode approach under reflux condition .

Molecular Structure Analysis

The molecular structure of “4-Methoxyphenyl methyl carbinol” is available as a 2D Mol file or as a computed 3D SD file . The crystallographic data show that at room temperature, CLPMP has a monoclinic structure with P21/c space group, and four molecules per unit cell .

Scientific Research Applications

1. Fragrance Material in Cosmetics

(McGinty et al., 2012) discuss the use of (4-methoxyphenyl)methyl isobutyrate, a related ester of 4-methoxyphenyl methyl carbonate, as a fragrance ingredient. It's part of the Aryl Alkyl Alcohol Simple Acid Esters group used in cosmetics.

2. Synthesis of Antibacterial and Analgesic Compounds

Osarodion (2022) and Osarodion (2023) describe the synthesis of compounds derived from N-(3-methoxyphenyl)-methyl dithiocarbamic acid, showing significant antibacterial and analgesic activities (Osarodion, 2022)(Osarodion, 2023).

3. Intermediate in Pharmaceutical Synthesis

Yadav and Salunke (2013) discuss the use of dimethyl carbonate in the methylation of 2-naphthol, an important step in producing naproxen, a non-steroidal anti-inflammatory drug (Yadav & Salunke, 2013).

4. Synthesis of Organic Compounds

Zhou Shu-jin (2015) and Lou Hong-xiang (2012) describe the synthesis of 4-methoxyphenol and methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, respectively, using methods that involve methyl carbonates (Zhou, 2015)(Lou, 2012).

5. Physical and Electrolytic Properties

Nambu et al. (2013) researched the effect of a methoxy group on physical and electrolytic properties, important for applications in materials science and electrochemistry (Nambu et al., 2013).

6. Electrolytes for Li-ion Batteries

Gu et al. (2000) identify 2-Methoxyethyl (methyl) carbonate as a useful solvent for Li-ion batteries, demonstrating its utility in the field of energy storage (Gu et al., 2000).

properties

IUPAC Name |

(4-methoxyphenyl) methyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-11-7-3-5-8(6-4-7)13-9(10)12-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFWYIGNFFDRRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl methyl carbonate | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B2452518.png)

![2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2452519.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2452523.png)